
3,3,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with a unique structure characterized by multiple methyl groups attached to an indene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the alkylation of indene derivatives followed by formylation. The reaction conditions often require the use of strong bases and alkylating agents to introduce the methyl groups. The formylation step can be achieved using reagents such as formic acid or formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of 3,3,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: Formation of 3,3,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Applications De Recherche Scientifique
3,3,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methyl groups may influence the compound’s hydrophobicity and its ability to interact with lipid membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Similar structure but lacks the aldehyde group.
1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one: Contains a ketone group instead of an aldehyde.
Propriétés
Numéro CAS |
88633-07-2 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
3,3,5,6,7-pentamethyl-1,2-dihydroindene-4-carbaldehyde |
InChI |
InChI=1S/C15H20O/c1-9-10(2)12-6-7-15(4,5)14(12)13(8-16)11(9)3/h8H,6-7H2,1-5H3 |
Clé InChI |
VSAPLYRTRQRMSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C(=C1C)C=O)C(CC2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium](/img/structure/B14401858.png)
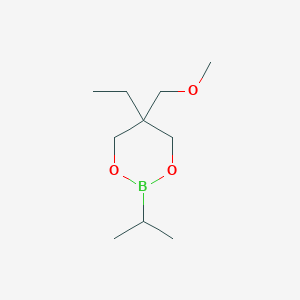

amino}ethane-1-sulfonic acid](/img/structure/B14401869.png)
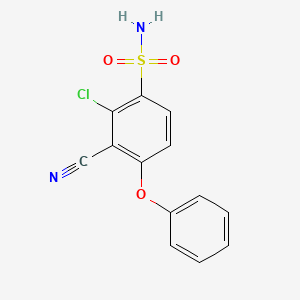
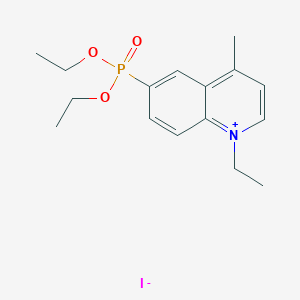
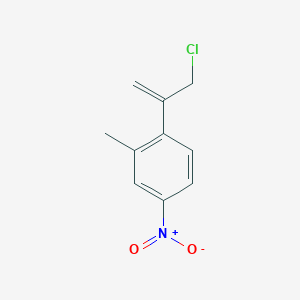
dimethyl-](/img/structure/B14401881.png)
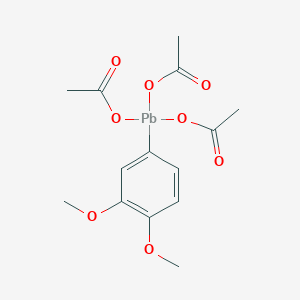
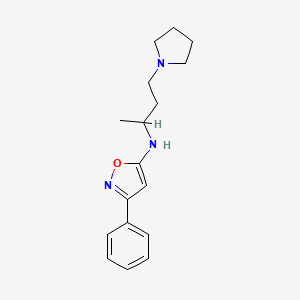
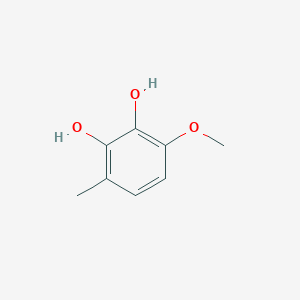
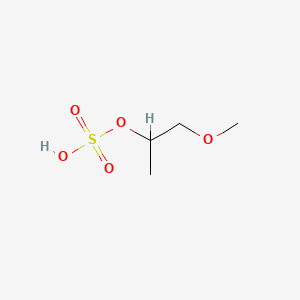
![8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14401939.png)

